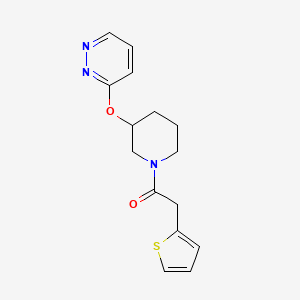

1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C15H17N3O2S and its molecular weight is 303.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Piperidine Derivatives

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Activité Biologique

1-(3-(Pyridazin-3-yloxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, including antimicrobial, anticancer, and neuroprotective effects, as well as its synthesis and possible therapeutic applications.

Structural Characteristics

The compound consists of:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Pyridazine Moiety : A six-membered ring containing two nitrogen atoms.

- Thiophene Group : A five-membered ring containing sulfur.

These structural components contribute to the compound's ability to interact with various biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown promising antibacterial and antifungal activities in various studies . The presence of the thiophene and pyridazine rings may enhance these effects through specific interactions with microbial targets.

| Compound | Activity Type | Observed Effect |

|---|---|---|

| 1-(4-Pyridyl)piperidin-2-one | Antibacterial | Effective against Gram-positive bacteria |

| 2-(Thiazol-4-yl)-N-piperidinyl ethanone | Antifungal | Inhibitory against Candida species |

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Similar heterocyclic compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. Preliminary findings indicate that this compound may interact with pathways involved in tumor growth regulation.

Neuroprotective Effects

Research into the neuroprotective properties of piperidine derivatives has revealed that they may offer benefits in conditions such as Alzheimer's disease. The ability of the compound to cross the blood-brain barrier could make it a candidate for further investigation in neurodegenerative disorders.

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step procedures that require optimization for yield and purity. The synthetic routes often utilize common reagents like organoboranes for coupling reactions.

Case Studies

Several studies have explored similar compounds:

- Antimicrobial Study : A series of piperidine derivatives were synthesized and evaluated for antimicrobial activity using serial dilution methods, showing promising results against various pathogens .

- Neuroprotective Study : Compounds structurally related to this compound were tested in vitro for their effects on neuronal cell lines, indicating potential protective effects against oxidative stress .

Propriétés

IUPAC Name |

1-(3-pyridazin-3-yloxypiperidin-1-yl)-2-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c19-15(10-13-5-3-9-21-13)18-8-2-4-12(11-18)20-14-6-1-7-16-17-14/h1,3,5-7,9,12H,2,4,8,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZQSPCKFYSCBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=CS2)OC3=NN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.